

Structural Elucidation of 10-Methylhexadecanoic Acid: A Technical Guide

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Compound of Interest

Compound Name:	10-Methylhexadecanoic acid
CAS No.:	17001-26-2
Cat. No.:	B3044267

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For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Methylhexadecanoic acid is a saturated branched-chain fatty acid that has garnered interest within the scientific community. Its structural characterization is fundamental to understanding its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the structural elucidation of **10-methylhexadecanoic acid**, detailing the spectroscopic data, experimental protocols for its characterization and synthesis, and its interaction with cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of **10-methylhexadecanoic acid** (C₁₇H₃₄O₂) relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS).

Table 1: Physicochemical Properties of **10-Methylhexadecanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₇ H ₃₄ O ₂	--INVALID-LINK--
Molecular Weight	270.45 g/mol	--INVALID-LINK--
CAS Number	17001-26-2	--INVALID-LINK--
Appearance	Solid (Predicted)	
IUPAC Name	10-methylhexadecanoic acid	--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While experimental spectra for **10-methylhexadecanoic acid** are not readily available in the public domain, data for its methyl ester derivative and predicted data provide valuable insights.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a similar compound, methyl 10-methylhexadecanoate, shows a characteristic doublet for the methyl group at the C10 position, which is slightly upfield from the triplet of the terminal methyl group at C16[1]. Based on this and general chemical shift principles, the expected ¹H NMR signals for **10-methylhexadecanoic acid** are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for **10-Methylhexadecanoic Acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet	1H	-COOH
2.34	Triplet	2H	-CH ₂ -COOH (C2)
1.63	Multiplet	2H	-CH ₂ -CH ₂ -COOH (C3)
1.25	Multiplet	~22H	-(CH ₂) _n -
~1.15	Multiplet	1H	-CH(CH ₃)- (C10)
0.88	Triplet	3H	-CH ₂ -CH ₃ (C16)
0.86	Doublet	3H	-CH(CH ₃)- (C10-methyl)

¹³C NMR Spectroscopy

Predicted ¹³C NMR data provides a map of the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectral Data for **10-Methylhexadecanoic Acid**

Chemical Shift (ppm)	Carbon Assignment
~180	C1 (-COOH)
~34.0	C2
~32.0	C10
~29.7	Methylene Chain Carbons
~29.3	Methylene Chain Carbons
~27.2	Methylene Chain Carbons
~24.7	C3
~22.7	C15
~19.7	C10-methyl
~14.1	C16

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For fatty acids, analysis is often performed on their more volatile methyl ester derivatives via Gas Chromatography-Mass Spectrometry (GC-MS).

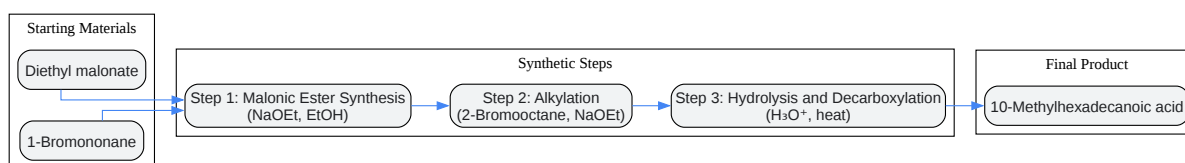
Table 4: Predicted Mass Spectrometry Fragmentation for **10-Methylhexadecanoic Acid**

m/z	Ion	Description
270	[M] ⁺	Molecular Ion
255	[M-15] ⁺	Loss of a methyl group
227	[M-43] ⁺	Cleavage at the branched point
199	[M-71] ⁺	Cleavage at the branched point
74	[C ₃ H ₆ O ₂] ⁺	McLafferty rearrangement (characteristic of fatty acid methyl esters)
60	[C ₂ H ₄ O ₂] ⁺	McLafferty rearrangement (characteristic of free fatty acids)

Experimental Protocols

Synthesis of 10-Methylhexadecanoic Acid

A plausible synthetic route to **10-methylhexadecanoic acid** can be adapted from methods used for other branched-chain fatty acids. The following is a proposed multi-step synthesis.



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Caption: Synthetic workflow for **10-Methylhexadecanoic acid**.

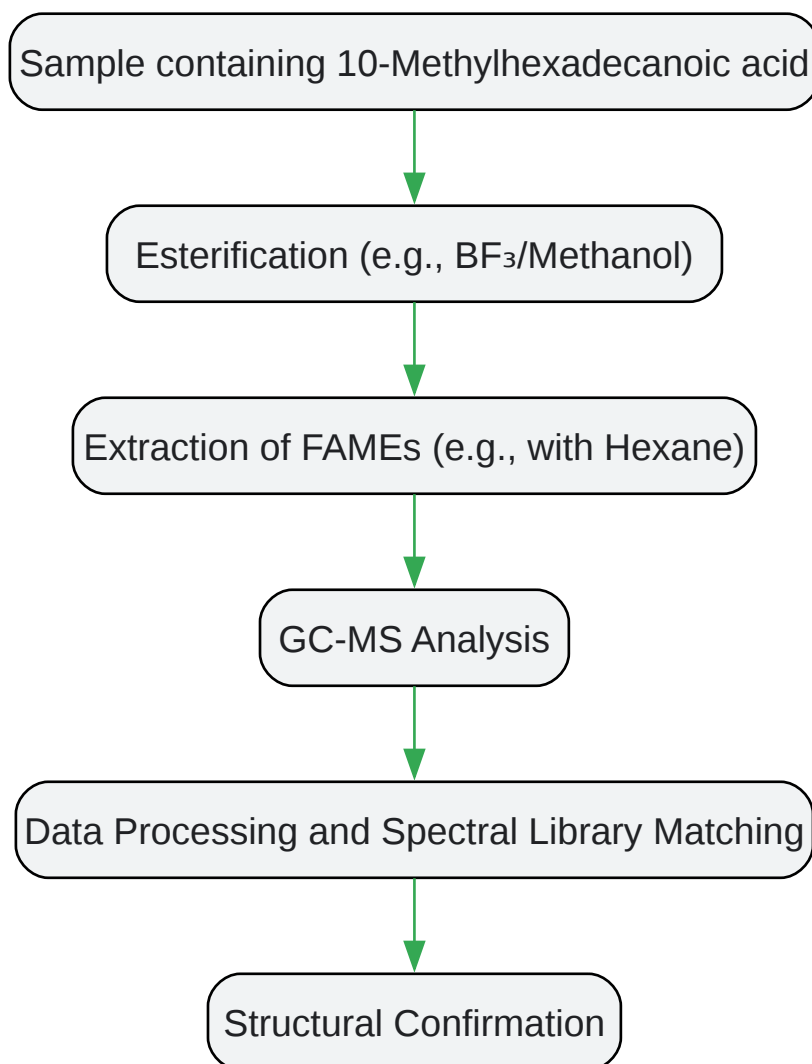
Step 1: Malonic Ester Synthesis. Diethyl malonate is deprotonated with a strong base like sodium ethoxide (NaOEt) in ethanol (EtOH) to form a nucleophilic enolate. This enolate then reacts with 1-bromononane in an SN2 reaction to form diethyl 2-nonylmalonate.

Step 2: Alkylation. The resulting diester is again treated with sodium ethoxide to form an enolate, which is then alkylated with 2-bromooctane.

Step 3: Hydrolysis and Decarboxylation. The resulting substituted malonic ester is hydrolyzed using an aqueous acid solution (H_3O^+) and heated. This process converts the diester to a dicarboxylic acid, which then undergoes decarboxylation to yield the final product, **10-methylhexadecanoic acid**. The product would then be purified by column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the GC-MS analysis of long-chain fatty acids, which would be suitable for **10-methylhexadecanoic acid**. Fatty acids are typically derivatized to their fatty acid methyl esters (FAMES) to increase their volatility for GC analysis.



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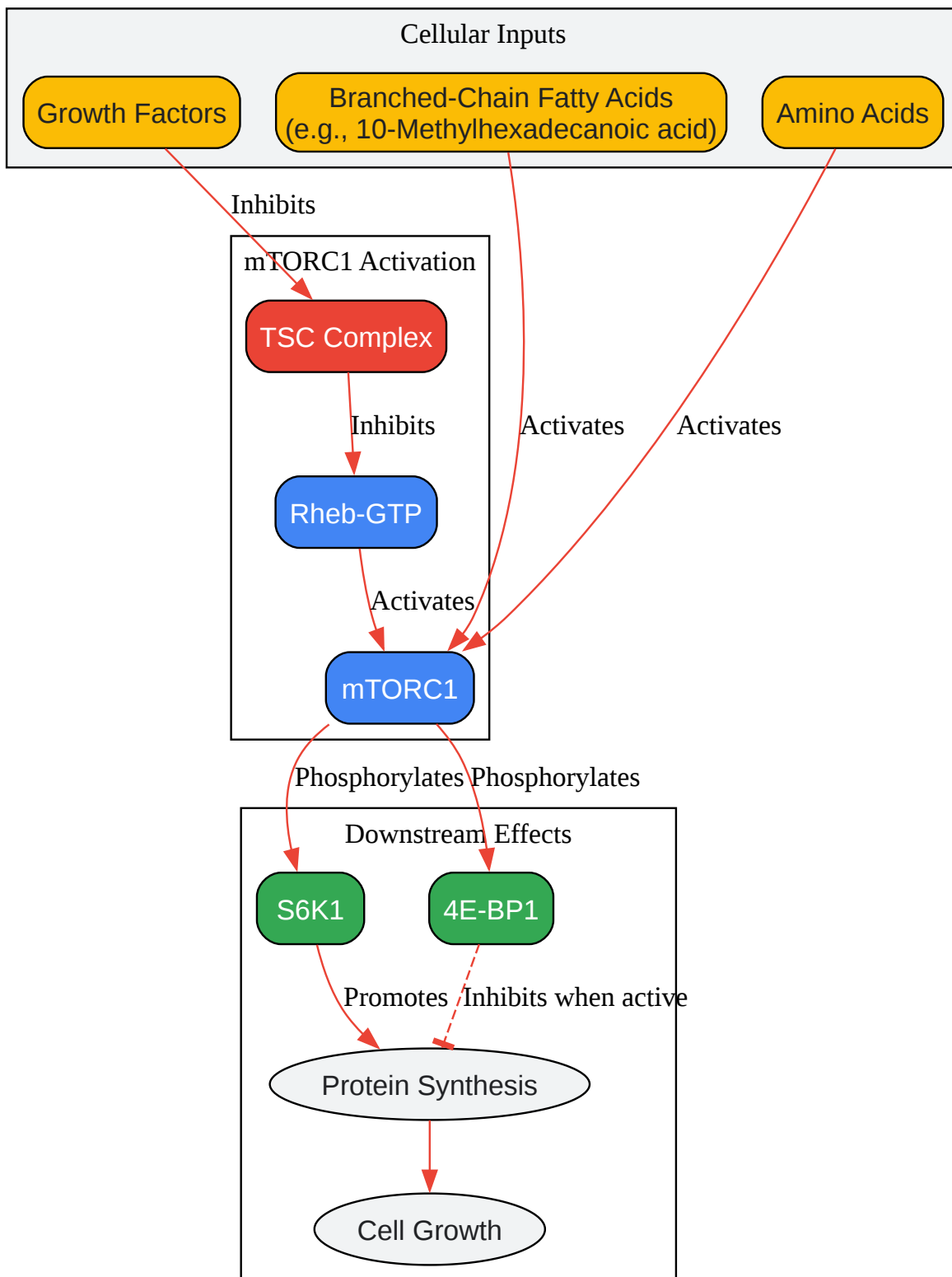
Caption: Workflow for GC-MS analysis of **10-Methylhexadecanoic acid**.

- Sample Preparation and Esterification:
 - A known quantity of the sample containing the fatty acid is dissolved in a suitable solvent.
 - An internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample) is added for quantification.
 - The fatty acids are converted to their methyl esters (FAMES) by adding a reagent such as 14% boron trifluoride in methanol and heating at 100°C for 30 minutes.
- Extraction:

- After cooling, water and a nonpolar solvent like hexane are added to the reaction mixture.
- The mixture is vortexed, and the layers are allowed to separate.
- The upper hexane layer containing the FAMES is carefully collected.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 230°C at 4°C/min, and hold for 5 minutes.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 50-550.
- Data Analysis:
 - The resulting mass spectra of the chromatographic peaks are compared with a spectral library (e.g., NIST/Wiley) for identification.
 - The fragmentation pattern is analyzed to confirm the structure.

Biological Context and Signaling Pathways

Branched-chain fatty acids can be derived from branched-chain amino acids (BCAAs) and have been implicated in cellular signaling, particularly in the regulation of the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.



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References

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